2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)10-17(22)20-15-11-18(23)21(12-15)16-4-2-1-3-5-16/h1-9,15H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHSMAGDWQPRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a compound belonging to the class of substituted pyrrolidine amides. This compound has garnered attention due to its potential biological activities, particularly in the context of anticonvulsant properties and its interaction with various receptors in the central nervous system (CNS).
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrrolidine ring, which is crucial for its biological activity. The presence of the 4-chlorophenyl group is significant, as halogenated phenyl groups often enhance pharmacological properties.
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticonvulsant effects. In particular, studies have demonstrated that modifications in the chemical structure can lead to varying degrees of efficacy against seizures.
Case Study: Anticonvulsant Screening
In a study examining the anticonvulsant activity of similar compounds, several were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. The results indicated that certain derivatives showed significant protection against seizures, particularly those with lipophilic properties that enhance CNS penetration .
| Compound | MES Efficacy (mg/kg) | scPTZ Efficacy (mg/kg) |
|---|---|---|
| Compound A | 100 | 300 |
| Compound B | 30 | Not effective |
| This compound | TBD | TBD |
Interaction with Receptors
The compound has also been studied for its potential interactions with sigma receptors, which play a role in various neurological processes. Sigma receptors are implicated in the modulation of neurotransmitter systems and may influence seizure activity. The dual action as an antagonist at sigma-1 and agonist at sigma-2 receptors may contribute to its therapeutic profile .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity. The introduction of halogen atoms, such as chlorine or fluorine, has been shown to increase metabolic stability and lipophilicity, which are critical for CNS drug delivery. The pyrrolidine core is essential for maintaining anticonvulsant activity, as evidenced by various analogs demonstrating different levels of efficacy based on structural modifications .
Comparison with Similar Compounds
Structural Features and Heterocyclic Core Modifications
The target compound’s pyrrolidinone core distinguishes it from analogues with alternative heterocycles:
- Pyridine Derivatives: describes N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2), which replaces the pyrrolidinone with a pyridine ring. The pyridine-based compound exhibits insecticidal activity surpassing acetamiprid, highlighting the role of nitrogen-containing heterocycles in agrochemical efficacy .
- Pyrazole Derivatives: details 2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide, substituting pyrrolidinone with a pyrazolone ring. The sulfur atom in the thioether linkage may enhance binding to biological targets, though activity data are unspecified .
- Oxadiazole Derivatives: introduces a compound with an oxadiazole ring linked to the pyrrolidinone core. The addition of methoxy and methyl groups increases molecular weight (406.4 g/mol) and may alter solubility compared to the target compound .
Table 1: Structural Comparison of Key Analogues
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via coupling reactions between substituted acetamides and pyrrolidinone intermediates. A common method involves condensation under mild conditions (0–5°C) using ethanol as a solvent and piperidine as a catalyst, achieving moderate yields . For more complex derivatives, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with triethylamine in dichloromethane are employed, followed by purification via crystallization . Key factors for optimization include temperature control (<5°C to minimize side reactions), stoichiometric ratios of reactants, and solvent selection to enhance solubility of intermediates.
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and intermolecular interactions, such as hydrogen bonding (e.g., N–H···O bonds forming R₂²(10) dimer motifs) . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions and purity (e.g., ¹H NMR for aromatic protons and amide NH signals).
- FT-IR : To identify functional groups like C=O stretches (~1700 cm⁻¹ for the acetamide and pyrrolidinone moieties) .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation .
Q. What preliminary biological activities have been reported for this compound or its structural analogs?
While direct biological data for this specific compound is limited, structurally related acetamide derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Enzyme inhibition : Pyridopyrimidinone analogs show inhibitory effects on kinases and proteases, suggesting potential for therapeutic development .
- Cytotoxicity : Substituted pyrrolidinone-acetamide hybrids demonstrate moderate activity in cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can computational methods like molecular docking or DFT calculations enhance the understanding of this compound’s bioactivity?
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases or bacterial enzymes) using crystal structure data (e.g., PDB IDs) and software like AutoDock Vina. This helps identify key interactions, such as hydrogen bonds with active-site residues .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity. For example, electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance stability and target binding .
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound?
- Validation via orthogonal assays : If docking predicts kinase inhibition but in vitro assays show no activity, perform surface plasmon resonance (SPR) to confirm binding or revise force field parameters in simulations.
- Crystallographic refinement : Use SC-XRD to resolve discrepancies in predicted vs. observed bond angles or torsion angles .
- Dose-response studies : Address inconsistent cytotoxicity data by testing a broader concentration range and normalizing to cell viability controls .
Q. How can synthetic routes be optimized to scale up production while maintaining stereochemical purity?
- Continuous flow reactors : Improve reaction homogeneity and reduce byproducts during coupling steps .
- Chiral chromatography : Resolve enantiomers using columns with cellulose-based stationary phases, critical for retaining stereochemical integrity in pyrrolidinone derivatives .
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy to ensure consistency .
Q. What are the challenges in analyzing polymorphic or solvatomorphic forms of this compound, and how can they be addressed?
- Thermal analysis (DSC/TGA) : Identify polymorphs by detecting melting point variations or desolvation events .
- Powder X-ray diffraction (PXRD) : Distinguish between crystalline forms by comparing experimental patterns with simulated data from SC-XRD .
- Solvent screening : Test crystallization in solvents of varying polarity (e.g., ethanol vs. acetonitrile) to control polymorphism .
Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?
- Hydrolytic stability assays : Incubate the compound in PBS (pH 7.4) and analyze degradation products via LC-MS. The acetamide moiety is prone to hydrolysis, which may limit bioavailability .
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., chlorophenyl ring) .
Methodological Guidance
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Scaffold diversification : Synthesize analogs with variations in the chlorophenyl group (e.g., 4-fluoro or 4-methyl substituents) and pyrrolidinone ring (e.g., 5-oxo vs. 5-thio derivatives) .
- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and binding .
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond acceptors in the pyrrolidinone ring) .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in cellular models?
- CRISPR-Cas9 knockout screens : Identify target genes essential for the compound’s cytotoxicity .
- Proteomics (e.g., TMT labeling) : Quantify changes in protein expression post-treatment to map signaling pathways affected .
- Live-cell imaging : Track subcellular localization using fluorescently tagged derivatives (e.g., BODIPY-conjugated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
